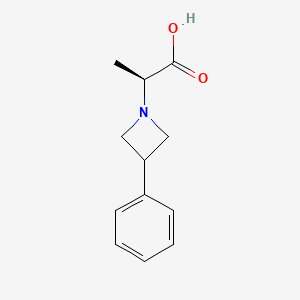

(S)-2-(3-phenylazetidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(3-phenylazetidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-11(8-13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJASYNTITVQQU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(3-phenylazetidin-1-yl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anti-inflammatory and immunomodulatory effects. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by its azetidine ring structure, which contributes to its pharmacological properties. The synthesis typically involves the reaction of appropriate phenyl derivatives with propanoic acid under controlled conditions to yield the desired enantiomer.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at a concentration of 100 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 44–60% compared to control groups .

- Cytokine Modulation : The compound also influences the release of other cytokines like IFN-γ and IL-10. Notably, it inhibited IFN-γ production by 44–79% at higher doses, while promoting IL-10 release, which is beneficial for managing chronic inflammation .

Table 1: Summary of Biological Activities

The immunomodulatory effects of this compound are believed to be mediated through its interaction with immune cells. The compound appears to alter signaling pathways involved in cytokine production, particularly those activated by lipopolysaccharides (LPS) in PBMC cultures. This modulation suggests potential applications in treating autoimmune conditions and inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues of Azetidine-Containing Propanoic Acids

Key Observations :

- Ring Size and Rigidity : Azetidine (4-membered) vs. pyrrolidine (5-membered) in Alacepril significantly alters conformational flexibility and binding kinetics .

- Substituent Effects : Phenyl groups enhance aromatic interactions, while dimethyl substituents () may improve metabolic stability .

Propanoic Acid Derivatives with Diverse Substituents

Key Observations :

Preparation Methods

Synthesis via Hydrazide and Schiff Base Intermediates

A well-documented method involves the conversion of methyl phenyl propanoate to phenyl propionohydrazide, which is then reacted with aromatic aldehydes to form Schiff bases. Subsequent cyclization with chloroacetyl chloride in the presence of triethylamine yields azetidinone derivatives, which can be further transformed into azetidinyl propanoic acids.

- Step 1: Hydrazination of methyl phenyl propanoate to phenyl propionohydrazide.

- Step 2: Reflux phenyl propionohydrazide with aromatic aldehydes in ethanol with acetic acid catalyst to form N-(substituted benzylidene)-3-phenylpropionohydrazides.

- Step 3: Cyclize Schiff bases with chloroacetyl chloride and triethylamine in dry dioxane to form N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl)-3-phenylpropanamide.

- Step 4: Further functional group manipulations lead to the target azetidinyl propanoic acid.

This method allows for structural diversity and has been supported by spectral characterization and biological activity studies.

Hydrolysis and Partial Decarboxylation of Malonic Acid Derivatives

Another approach involves the preparation of α-methyl-α-(3-phenylazetidin-1-yl)-malonic acid derivatives, which undergo hydrolysis and partial decarboxylation to yield the corresponding propanoic acid.

- The malonic acid diethyl ester derivative is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous alcohol).

- Partial decarboxylation is induced by heating the hydrolyzed product at 130–160 °C.

- The resulting this compound is isolated by acidification and purification steps.

This method is analogous to processes used for similar substituted propionic acids and provides good yields with stereochemical integrity.

Cyclization of Schiff Bases with Chloroacetyl Chloride

The cyclization of Schiff base intermediates with chloroacetyl chloride in the presence of bases like triethylamine is a key step to form the azetidinone ring system, which can be subsequently converted to the azetidinyl acid.

- The Schiff base is reacted with chloroacetyl chloride in an inert solvent such as dry benzene or dioxane.

- Triethylamine acts as a base to facilitate ring closure.

- The reaction is typically carried out under stirring for 18–20 hours at controlled temperatures.

- The azetidinone intermediate is purified by recrystallization.

This method is widely used to construct the azetidine ring with a phenyl substituent at the 3-position.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazination | Hydrazine hydrate, reflux | Converts ester to hydrazide |

| Schiff base formation | Aromatic aldehyde, ethanol, acetic acid, reflux 6 h | Forms imine intermediate |

| Cyclization | Chloroacetyl chloride, triethylamine, dry dioxane, 18-20 h stirring | Forms azetidinone ring |

| Hydrolysis and decarboxylation | NaOH in aqueous ethanol, heating at 130–160 °C | Partial decarboxylation to propanoic acid |

| Purification | Recrystallization from methanol or aqueous alcoholic solution | Ensures purity and isolation of final compound |

Stereochemical Considerations

- The (S)-configuration at the 2-position is often introduced or retained by using chiral starting materials or chiral catalysts during the synthesis.

- Enantioselective hydrogenation or resolution techniques may be employed to obtain the desired stereochemistry.

- Maintaining stereochemical integrity during ring closure and functional group transformations is critical for biological activity.

Summary Table of Preparation Routes

| Preparation Route | Key Intermediates | Reaction Type | Yield & Purity Notes |

|---|---|---|---|

| Hydrazide → Schiff base → Azetidinone | Phenyl propionohydrazide, Schiff base | Condensation, cyclization | Good yields; recrystallization used |

| Malonic acid derivative hydrolysis | α-Methyl-α-(3-phenylazetidin-1-yl)-malonic acid diethyl ester | Hydrolysis, decarboxylation | Nearly theoretical yield |

| Schiff base cyclization with chloroacetyl chloride | Schiff base, chloroacetyl chloride | Cyclization with base | High purity by recrystallization |

Research Findings and Practical Notes

- The cyclization of Schiff bases with chloroacetyl chloride is a robust method to access azetidinone intermediates, which are precursors to the target acid.

- Hydrolysis and partial decarboxylation of malonic acid derivatives provide a direct route to the propanoic acid skeleton with good yield and stereochemical control.

- Reactions are typically performed under reflux or controlled heating with inert solvents and bases to maximize yield and purity.

- Purification by recrystallization from methanol or aqueous alcoholic solutions is effective for isolating the final product.

- The synthetic routes are adaptable to variations in substituents on the phenyl ring for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-2-(3-phenylazetidin-1-yl)propanoic acid, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring. A common approach includes coupling 3-phenylazetidine with a chiral propanoic acid derivative under Mitsunobu conditions to preserve stereochemistry . Intermediate characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For chiral purity, polarimetry or chiral HPLC is recommended .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer : Stereochemical confirmation relies on X-ray crystallography (for crystalline derivatives) and circular dichroism (CD) spectroscopy . Functional groups are identified via infrared (IR) spectroscopy (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (azetidine ring carbons at δ 50–60 ppm) .

Q. What structural features of this compound influence its receptor-binding affinity?

- Methodological Answer : The azetidine ring's rigidity and phenyl group contribute to hydrophobic interactions, while the propanoic acid moiety enables hydrogen bonding with target receptors (e.g., G-protein-coupled receptors). Computational docking studies and site-directed mutagenesis can map binding sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereochemical purity during synthesis?

- Methodological Answer : Stereochemical purity is improved by using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for azetidine ring formation). Reaction parameters (temperature, solvent polarity) are systematically varied, with progress monitored via chiral HPLC . Fluorinated solvents (e.g., hexafluoroisopropanol) may stabilize transition states, reducing racemization .

Q. What strategies resolve contradictions in biological activity data between batches or studies?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical drift. Researchers should:

- Compare purity profiles using LC-MS and quantify enantiomeric excess (EE) via chiral chromatography .

- Validate biological assays with positive controls (e.g., known receptor agonists/antagonists) .

- Replicate studies under standardized conditions (pH, temperature, cell lines) .

Q. How do modifications to the azetidine or propanoic acid moieties affect pharmacokinetic properties?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies:

- Azetidine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Assess via in vitro cytochrome P450 assays .

- Propanoic acid replacements : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve oral bioavailability. Use logP measurements and Caco-2 cell permeability assays .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies and conformational flexibility. Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions, validated by experimental IC₅₀ values from radioligand binding assays .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the compound’s metabolic stability?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- In silico : Use software like ADMET Predictor™ to estimate metabolic hotspots (e.g., vulnerable hydroxylation sites) .

Q. What experimental controls are essential when studying the compound’s cytotoxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.